(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide
描述
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S2/c19-15-3-1-14(2-4-15)7-10-28(25,26)21-16-5-6-17(20)18(13-16)22-8-11-27(23,24)12-9-22/h1-7,10,13,21H,8-9,11-12H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPGXIALKIFFW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CCN1C2=C(C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide is a sulfonamide derivative that has attracted significant attention due to its diverse biological activities, particularly in oncology and infectious diseases. This article provides an in-depth examination of the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), disrupting nucleic acid synthesis in bacteria. This mechanism is crucial for its effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest in the mitotic phase. Studies have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM .
Structure-Activity Relationships (SAR)
The structure of this compound is characterized by specific substituents that enhance its biological activity. The following table summarizes key descriptors affecting its anticancer efficacy:
| Descriptor | Significance |
|---|---|
| Electronic Descriptors | Affect interaction with targets |
| Steric Descriptors | Influence binding affinity |
| Substituent Position | Critical for receptor selectivity |
Studies indicate that the presence of electron-withdrawing groups, such as the chlorophenyl moiety, significantly increases the compound's potency against cancer cells .
Case Studies
Anticancer Efficacy : A series of related compounds were evaluated for their anticancer activity. In vivo xenograft assays demonstrated significant tumor size reduction in treated mice, indicating strong anticancer potential. Mechanistic studies revealed that certain derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cell lines such as DU145 (prostate cancer) and K562 (leukemia) .
Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth comparable to established sulfonamide antibiotics. Its ability to overcome resistance mechanisms in certain bacterial strains has been highlighted .
科学研究应用
Anticancer Activity
Research indicates that derivatives of (E)-N-Aryl-2-ethenesulfonamide, which includes the compound , exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells by targeting microtubules, a critical component of the cellular structure involved in mitosis. A quantitative structure-activity relationship (QSAR) study involving 40 derivatives revealed a strong correlation between molecular descriptors and anticancer activity, suggesting that modifications to the chemical structure can enhance efficacy against various cancer types .
Endothelin Receptor Antagonism
The compound has been studied as a potential endothelin receptor antagonist. Endothelins are peptides that play a crucial role in vasoconstriction and blood pressure regulation. Compounds similar to (E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide have demonstrated the ability to inhibit endothelin-induced responses in animal models, indicating their potential use in treating conditions like hypertension and heart failure .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its therapeutic potential. Studies have shown that variations in substituents on the aromatic rings significantly affect biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom enhances binding affinity to target receptors.
- Fluorine Substitution : The introduction of fluorine increases lipophilicity, which may improve cellular uptake.
These modifications can be systematically analyzed using computational methods such as density functional theory (DFT) to predict their impact on biological activity .
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in reducing tumor growth in animal models. For example, a study reported that specific derivatives led to a significant reduction in tumor size when administered at optimized dosages over a set period .
Clinical Implications
Clinical implications of these findings suggest that this compound could be further developed into therapeutic agents for cancer treatment and cardiovascular diseases. The ongoing research into its pharmacokinetics and toxicity profiles will be crucial for clinical applications.
Data Tables
| Descriptor | Value | Significance |
|---|---|---|
| IC50 (anticancer) | Varies | Indicates potency against cancer cells |
| Binding Affinity | High | Correlates with receptor antagonism |
| Lipophilicity | Increased | Enhances cellular uptake |
相似化合物的比较
Comparison with Structural Analogs
The compound is compared to three analogs from (6d, 6e, 6f), focusing on substituent effects, physicochemical properties, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Aryl Substituents (R1, R2) | Melting Point (°C) | Yield (%) | Key Spectral Data (HRMS [M+H]+) |
|---|---|---|---|---|
| Target Compound | R1: 4-Cl-C6H4; R2: 1,1-dioxo-thiazinan-4-yl | N/A | N/A | N/A |
| (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) | R1: 4-F-C6H4; R2: 4-OCH3-C6H4 | 98–100 | 49 | 308.0703 (Calcd: 307.0678) |
| (E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) | R1: 4-OCH3-C6H4; R2: 2-OCH3-C6H4 | 112–114 | 65 | 320.0849 (Calcd: 319.0878) |
| (E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) | R1: 4-OCH3-C6H4; R2: 4-OCH3-C6H4 | Semi-solid | 60 | N/A |
Key Observations:
The thiazinan sulfone in the target may confer greater metabolic stability than methoxy or fluorine groups, as sulfones resist oxidative degradation .
Synthetic Challenges: The target compound’s synthesis would require specialized handling of the thiazinan sulfone, which is absent in analogs (6d–6f). These analogs were synthesized via Knoevenagel condensation, but the thiazinan group may necessitate alternative coupling strategies .
Physicochemical Properties :
- Analogs with methoxy groups (6e, 6f) exhibit higher melting points (112–114°C, semi-solid) compared to the fluorine-substituted 6d (98–100°C), suggesting stronger intermolecular interactions. The target compound’s melting point is unreported but expected to differ due to the thiazinan sulfone .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of ethenesulfonyl chloride derivatives with substituted anilines. For example, analogous compounds like (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide were prepared with 79% yield by reacting (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 4-fluoroaniline under mild conditions (room temperature, inert atmosphere) . Key factors include stoichiometric control of sulfonyl chloride to amine (1:1.2 molar ratio), solvent choice (e.g., dichloromethane for solubility), and purification via recrystallization. Monitoring reaction progress via TLC or HPLC is critical to avoid over-reaction or decomposition of the ethenesulfonyl intermediate .
Q. How can the stereochemical integrity of the (E)-configured ethenesulfonamide moiety be validated during synthesis?
- Methodological Answer : Confirm the (E)-configuration using NOESY NMR to assess spatial proximity of substituents. For structurally related compounds, X-ray crystallography (using SHELX software for refinement) has resolved double-bond geometry, as seen in analogues like 4-chloro-N-(4-chlorophenylsulfonyl)benzenesulfonamide derivatives . Additionally, UV-Vis spectroscopy can detect π→π* transitions characteristic of trans-alkenes, with λmax shifts correlated with conjugation effects from the sulfonamide and aryl groups .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural features?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and chlorophenyl groups) and sulfonamide NH (δ ~10 ppm, broad). The 1,4-thiazinan-4-yl moiety’s methylene protons resonate at δ 3.5–4.0 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1340–1160 cm<sup>-1</sup>) and C-F stretches (1250–1100 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C18H15ClFN2O4S2, expected m/z ~465.0) .
Advanced Research Questions
Q. How does the 1,1-dioxo-1,4-thiazinan-4-yl substituent influence the compound’s biological activity compared to other sulfonamide derivatives?
- Methodological Answer : The thiazinan-dioxide group enhances solubility via polar S=O bonds and may modulate target binding through conformational rigidity. In microtubule-targeted analogues, replacing morpholine with thiazinan-dioxide improved cytotoxicity (IC50 values < 50 nM in cancer cell lines) by stabilizing interactions with β-tubulin’s polar residues . Comparative studies should use isosteric replacements (e.g., morpholine, piperazine) in SAR assays, with molecular docking (AutoDock Vina) to map binding pocket interactions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify degradation products (e.g., sulfonamide cleavage).
- PK/PD Modeling : Measure plasma half-life (t1/2) and AUC in rodent models. If rapid clearance occurs, modify the thiazinan-dioxide group with PEGylation or prodrug approaches .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., <sup>14</sup>C) to assess bioavailability in target tissues .
Q. How can computational methods predict the compound’s potential off-target effects in kinase inhibition assays?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to evaluate binding promiscuity. For example, the sulfonamide group may interact with ATP-binding pockets of kinases like VEGFR or EGFR. Use kinase profiling panels (e.g., Eurofins KinaseScan) to validate predictions. Cross-reference with PubChem BioAssay data for structural analogs to identify high-risk off-targets .
Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they mitigated?
- Methodological Answer : The compound’s flexibility (rotatable bonds in ethenesulfonamide and thiazinan-dioxide) complicates crystal packing. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
